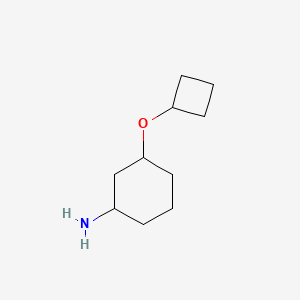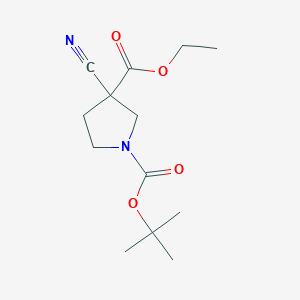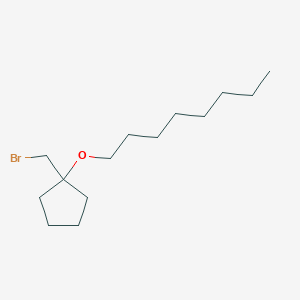
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a benzoic acid moiety, and a fluorine atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a fluorinated benzoic acid derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid can provide a simple method for the preparation of pyrimidine-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure, known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with notable biological activities, including antiproliferative effects.
Uniqueness
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the benzoic acid moiety differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Propiedades
Fórmula molecular |
C12H11FN2O4 |
|---|---|
Peso molecular |
266.22 g/mol |
Nombre IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H11FN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
Clave InChI |
ZGHRVEXVTALZQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)


![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
